molecular formula C13H15N3O2S B4249884 5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide

5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B4249884
M. Wt: 277.34 g/mol
InChI Key: YJKZDKVFWFCXJM-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 5-methyl-2-pyrazinemethanol with a suitable alkylating agent to introduce the methoxymethyl group. This intermediate is then coupled with 2-thiophenecarboxylic acid chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-pyrazinemethanol
  • 2-Methoxymethyl-5-methylpyrazine
  • 5-Methyl-2-pyrazinecarboxylic acid

Uniqueness

5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-5-15-10(6-14-9)7-16-13(17)12-4-3-11(19-12)8-18-2/h3-6H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKZDKVFWFCXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=CC=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide
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5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide
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5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide
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5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 5
5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 6
5-(methoxymethyl)-N-[(5-methylpyrazin-2-yl)methyl]thiophene-2-carboxamide

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